molecular formula C13H26O2 B12653986 (S)-2-Methylbutyl octanoate CAS No. 55195-31-8

(S)-2-Methylbutyl octanoate

Cat. No.: B12653986
CAS No.: 55195-31-8
M. Wt: 214.34 g/mol
InChI Key: XZLBJDGPIWDVIJ-LBPRGKRZSA-N
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Description

(S)-2-Methylbutyl octanoate is an ester compound formed from the reaction between octanoic acid and (S)-2-methylbutanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry. Its molecular formula is C13H26O2, and it is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Methylbutyl octanoate can be synthesized through esterification, where octanoic acid reacts with (S)-2-methylbutanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

Octanoic Acid+(S)-2-MethylbutanolAcid Catalyst(S)-2-Methylbutyl Octanoate+Water\text{Octanoic Acid} + \text{(S)-2-Methylbutanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Octanoic Acid+(S)-2-MethylbutanolAcid Catalyst​(S)-2-Methylbutyl Octanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of immobilized acid catalysts on solid supports can also enhance the efficiency of the process by facilitating the separation of the catalyst from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Methylbutyl octanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octanoic acid and (S)-2-methylbutanol.

    Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.

    Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Acidic or basic conditions with another alcohol.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed:

    Hydrolysis: Octanoic acid and (S)-2-methylbutanol.

    Transesterification: A different ester and alcohol.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

(S)-2-Methylbutyl octanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its role in the metabolism of esters in living organisms.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma, and in the production of perfumes and food flavorings.

Mechanism of Action

The mechanism of action of (S)-2-Methylbutyl octanoate primarily involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its fruity aroma. In biological systems, esters like this compound can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds, resulting in the release of the corresponding alcohol and acid.

Comparison with Similar Compounds

    Ethyl Octanoate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.

    Butyl Octanoate: Similar in structure but with a different alcohol component, also used in flavors and fragrances.

    Methyl Octanoate: A simpler ester with a similar fruity aroma.

Uniqueness: (S)-2-Methylbutyl octanoate is unique due to its chiral nature, which can result in different sensory perceptions compared to its non-chiral counterparts. Its specific three-dimensional arrangement can interact differently with biological receptors, leading to distinct olfactory responses.

Properties

CAS No.

55195-31-8

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

[(2S)-2-methylbutyl] octanoate

InChI

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-13(14)15-11-12(3)5-2/h12H,4-11H2,1-3H3/t12-/m0/s1

InChI Key

XZLBJDGPIWDVIJ-LBPRGKRZSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H](C)CC

Canonical SMILES

CCCCCCCC(=O)OCC(C)CC

Origin of Product

United States

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